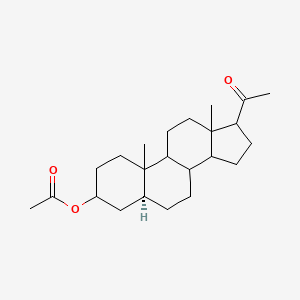

Allopregnanolone acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate d'alloprégnanolone est un stéroïde neuroactif synthétique dérivé de l'alloprégnanolone, un métabolite naturel de la progestérone. Ce composé a suscité un intérêt considérable en raison de ses effets puissants sur le système nerveux central, en particulier son rôle de modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique (GABA) de type A . L'acétate d'alloprégnanolone est étudié pour ses applications thérapeutiques potentielles, notamment le traitement des troubles de l'humeur, de l'épilepsie et d'autres affections neurologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétate d'alloprégnanolone implique généralement la conversion de la progestérone en alloprégnanolone, suivie d'une acétylation. Une méthode courante comprend l'hydrogénation catalytique de la prégnénolone pour donner de l'isoprégnanolone, qui est ensuite convertie en alloprégnanolone par une réaction de Mitsunobu suivie d'une hydrolyse basique . L'étape finale implique une acétylation à l'aide d'anhydride acétique en présence d'une base telle que la pyridine .

Méthodes de production industrielle

La production industrielle de l'acétate d'alloprégnanolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses, notamment la cristallisation et la chromatographie sur colonne, pour garantir une pureté et un rendement élevés . Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour surveiller la qualité et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate d'alloprégnanolone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir l'acétate d'alloprégnanolone en son dérivé cétonique correspondant.

Réduction : Les réactions de réduction peuvent convertir le dérivé cétonique en acétate d'alloprégnanolone.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le squelette stéroïdien.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Substitution : Des réactifs comme l'hydrure de sodium (NaH) et les halogénures d'alkyle sont utilisés pour les réactions de substitution nucléophile.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acétate d'alloprégnanolone, chacun avec des propriétés pharmacologiques uniques. Par exemple, l'oxydation peut donner des dérivés 3-céto, tandis que la réduction peut produire différentes formes hydroxylées .

Applications de la recherche scientifique

L'acétate d'alloprégnanolone a une large gamme d'applications en recherche scientifique :

Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme étalon dans les processus de contrôle qualité.

Mécanisme d'action

L'acétate d'alloprégnanolone exerce ses effets principalement par la modulation du récepteur GABA de type A. Il agit comme un modulateur allostérique positif, améliorant les effets inhibiteurs du GABA, le principal neurotransmetteur inhibiteur du système nerveux central . Cette modulation conduit à une augmentation de l'afflux d'ions chlorure, hyperpolarisant le neurone et réduisant l'excitabilité neuronale . De plus, l'acétate d'alloprégnanolone interagit avec d'autres cibles moléculaires, notamment le récepteur X de la prégnane (PXR) et les récepteurs membranaires de la progestérone (mPR), contribuant à ses divers effets pharmacologiques .

Applications De Recherche Scientifique

Allopregnanolone acetate has a wide range of scientific research applications:

Mécanisme D'action

Allopregnanolone acetate exerts its effects primarily through modulation of the GABA type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation leads to increased chloride ion influx, hyperpolarizing the neuron and reducing neuronal excitability . Additionally, this compound interacts with other molecular targets, including the pregnane X receptor (PXR) and membrane progesterone receptors (mPR), contributing to its diverse pharmacological effects .

Comparaison Avec Des Composés Similaires

L'acétate d'alloprégnanolone est unique parmi les stéroïdes neuroactifs en raison de ses effets puissants sur le récepteur GABA de type A. Des composés similaires comprennent :

Prégnénolone : Un précurseur de l'alloprégnanolone avec des effets GABAergiques moins puissants.

Alfaxolone : Un autre analogue synthétique utilisé principalement comme agent anesthésique.

L'acétate d'alloprégnanolone se distingue par sa forte puissance et son potentiel thérapeutique spécifique dans le traitement des troubles neurologiques .

Propriétés

Formule moléculaire |

C23H36O3 |

|---|---|

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

[(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17?,18?,19?,20?,21?,22?,23?/m0/s1 |

Clé InChI |

GFHOQCXDABGYAL-ZVKOYPPWSA-N |

SMILES isomérique |

CC(=O)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)